molecular formula C25H25N3O2 B2731262 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide CAS No. 477555-04-7

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide

Cat. No.: B2731262
CAS No.: 477555-04-7
M. Wt: 399.494
InChI Key: TULXOYYSGFNURI-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide is a chemical compound of significant interest in medicinal chemistry research. While direct studies on this exact molecule are limited, its core structural components are well-established in scientific literature. The compound features a benzimidazole pharmacophore, a privileged scaffold in drug discovery known to be associated with a wide range of biological activities. Structurally similar benzimidazole derivatives have demonstrated potent in vitro effects, including antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, as well as antifungal properties . Furthermore, research on analogous compounds has revealed promising anticancer activity, with specific derivatives showing significant antiproliferative effects against human colorectal carcinoma cell lines (HCT116) . The presence of the benzimidazole nucleus suggests potential for targeting various enzymes and receptors. The 4-(pentyloxy)benzamide moiety is another feature of interest, as it is found in other biologically active compounds and may influence the molecule's physicochemical properties and metabolic profile . This combination of features makes this compound a valuable compound for researchers investigating new therapeutic agents, particularly in the fields of infectious diseases and oncology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-2-3-8-17-30-19-15-13-18(14-16-19)25(29)28-21-10-5-4-9-20(21)24-26-22-11-6-7-12-23(22)27-24/h4-7,9-16H,2-3,8,17H2,1H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULXOYYSGFNURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, followed by the introduction of the phenyl group and the pentyloxybenzamide moiety. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide in targeting various cancer types. Its structure allows it to interact with key signaling pathways involved in tumor growth and metastasis.

  • VEGF Inhibition : Compounds with similar structures have been shown to inhibit the Vascular Endothelial Growth Factor (VEGF) signaling pathway, crucial in cancer progression. For instance, derivatives of benzimidazole have demonstrated significant inhibitory activity against VEGFR-2 kinase, with IC50 values as low as 0.03 µM .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Benzimidazole derivatives have been noted for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Antiviral Activity

Research indicates that compounds based on the benzimidazole scaffold can act as antiviral agents. They may inhibit viral replication by targeting specific viral enzymes, which could be beneficial in developing treatments for viral infections like HIV or hepatitis.

Case Studies

StudyFindingsImplications
Study on VEGF Inhibition A series of benzimidazole derivatives were synthesized and tested for their ability to inhibit VEGFR-2, showing promising results with IC50 values indicating strong activity .Suggests potential use in targeted cancer therapies.
Acute Myelogenous Leukemia Research Compounds similar to this compound were shown to have potent effects on AML cells with low cytotoxicity towards normal cells .Highlights the therapeutic potential in hematological malignancies.
Antioxidant Activity Studies Investigated the antioxidant properties of related compounds using DPPH scavenging assays, showing significant activity .Indicates possible applications in oxidative stress-related conditions.

Mechanism of Action

Comparison with Similar Compounds

Key Findings:

  • Substituent Effects: Halogen substituents (e.g., bromo in ) increase molecular weight and polarity, while alkoxy chains (e.g., pentyloxy in BLK127 ) enhance lipophilicity. Methoxy groups reduce thermal stability compared to bromo or amino substituents .
  • Thermal Stability : Benzimidazole-containing compounds exhibit high melting points (>300°C) due to strong intermolecular hydrogen bonding and aromatic stacking .
  • Biological Implications : The pentyloxy group in BLK127 suggests improved bioavailability compared to shorter alkoxy analogs, though direct data for the target compound are needed.

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide is a synthetic organic compound belonging to the class of benzimidazole derivatives, which are renowned for their diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a benzimidazole moiety , known for its role in various biological functions, and a pentyloxy group that enhances solubility. Its molecular formula contributes to its complex interactions within biological systems. The structural characteristics are summarized in the following table:

PropertyDescription
Molecular FormulaC20_{20}H24_{24}N2_{2}O2_{2}
Molecular Weight336.42 g/mol
SolubilitySoluble in organic solvents
Structural FeaturesBenzimidazole core, pentyloxy substituent

This compound exhibits its biological activity primarily through interactions with specific molecular targets such as enzymes and receptors. It has been shown to function as an enzyme inhibitor , potentially modulating enzymatic activity, which is crucial for therapeutic applications in diseases such as cancer and infections. The compound's ability to bind selectively to active sites on enzymes suggests that it can alter cellular signaling pathways, thereby influencing various biological processes.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells through various mechanisms:

  • Inhibition of DNA Topoisomerases : The compound has been implicated in the inhibition of DNA topoisomerases, which play a critical role in DNA replication and transcription. Inhibiting these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). The IC50 values obtained from these studies indicate potent anticancer activity compared to standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Similar benzimidazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi:

  • Minimum Inhibitory Concentration (MIC) : Studies reveal that certain derivatives exhibit low MIC values, indicating strong antibacterial activity. Comparative analyses with standard antibiotics like ciprofloxacin suggest that these compounds may serve as effective alternatives in treating bacterial infections .

Comparative Studies

To contextualize the biological activity of this compound, we can compare it with other benzimidazole derivatives:

Compound NameUnique PropertiesBiological Activity
N-(4-{[4-(1H-benzimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamideStrong heparanase inhibitionAnticancer and antimicrobial
N-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-methyl-benzamideDichlorobenzyl substituentAnticancer properties
N-[1-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]-propan-2-yloxybenzamideImidazo-pyridine structurePotential anti-cancer activity

Case Studies

Recent research has focused on the synthesis and biological evaluation of novel benzimidazole derivatives similar to this compound. For instance, a study reported the synthesis of various benzimidazole analogs that demonstrated significant anticancer activity against a panel of human cancer cell lines. These findings support the hypothesis that structural modifications can enhance biological efficacy .

Q & A

Q. What are the common synthetic routes for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(pentyloxy)benzamide?

The synthesis typically involves multi-step protocols. For example:

  • Step 1 : Formation of the benzimidazole core via condensation of 2-(2-chlorophenyl)-1H-benzo[d]imidazole with arylidene intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the pentyloxybenzamide moiety through nucleophilic substitution or coupling reactions. Catalysts like CBr₄ have been used to promote one-pot syntheses, improving efficiency and yield .
  • Step 3 : Purification via recrystallization (e.g., methanol) or column chromatography (e.g., hexane:ethyl acetate gradients) .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • Elemental analysis : To validate empirical formulas .
  • Melting point determination : Used as a purity indicator (e.g., derivatives in exhibit melting points >250°C) .

Advanced Research Questions

Q. How do structural modifications influence its antimicrobial efficacy?

  • Substituent effects : Replacing the pyridine ring with a methylene group or introducing nitro/methoxy groups on the phenyl ring enhances activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) by improving membrane penetration .
  • Mechanistic insights : Derivatives like 6p ( ) inhibit bacterial quorum sensing by targeting LasR proteins, reducing virulence without cytotoxicity. Activity correlates with electron-withdrawing substituents (e.g., -NO₂, -CF₃) .

Q. What in vitro models assess its anticancer potential?

  • Cell line studies : The Caco-2 colon adenocarcinoma model ( ) is used to evaluate apoptosis induction. Derivatives with nitro-furan or thiophene substituents show selective cytotoxicity (e.g., 33.7–45.5% viability reduction at 100 µM) .
  • Protein interaction assays : Compounds like 2a ( ) inhibit FERM domain protein-protein interactions, a therapeutic target in Alzheimer’s and cancer .

Q. How to address low yields in multi-step synthesis?

  • Catalyst optimization : Using (NH₄)₂S₂O₈ in DMSO at 60°C improves coupling efficiency in thiazole-carboxamide syntheses (e.g., 50% yield for 3bi ) .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity, while controlled stoichiometry reduces side products .

Q. What strategies optimize its pharmacokinetic properties?

  • Lipophilicity adjustments : Introducing hydrophilic groups (e.g., -OH, -OMe) improves solubility. For example, methoxy-substituted derivatives in show balanced logP values (3.2–4.1) suitable for oral bioavailability .
  • Metabolic stability : Fluorine or trifluoromethyl groups reduce cytochrome P450-mediated degradation, as seen in derivatives from .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antimicrobial activities?

  • Strain specificity : Variations in MIC values (e.g., vs. 11) may arise from differences in bacterial strains or assay conditions (e.g., agar dilution vs. broth microdilution).
  • Structural nuances : The position of substituents (meta vs. para) significantly impacts activity. For instance, meta-nitro groups in show higher potency than para-substituted analogs .

Experimental Design Considerations

Q. What controls are critical in biological assays?

  • Positive controls : Use established drugs (e.g., ciprofloxacin for antimicrobial assays; doxorubicin for cytotoxicity tests) to benchmark activity .
  • Solvent controls : DMSO concentrations ≤1% v/v to avoid false positives in cell-based assays .

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